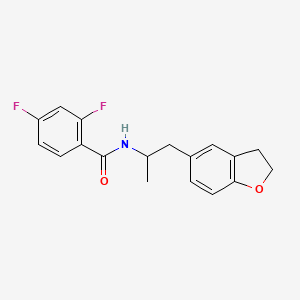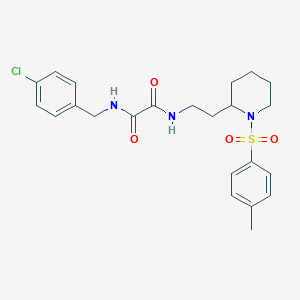![molecular formula C19H13F3N2O3 B2369869 N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-99-3](/img/structure/B2369869.png)
N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule that contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a pyridine group (a six-membered ring containing one nitrogen atom). The presence of multiple fluorine atoms indicates that it’s a polyfluorinated compound, which could influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, the amide group, and the fluorine atoms would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and change its reactivity. The amide group could form hydrogen bonds, influencing its solubility .Scientific Research Applications
Enzyme Inhibition and Anticancer Properties
The compound under consideration has been identified as a potent and selective inhibitor in the Met kinase family. This discovery is significant in the field of cancer research, particularly for its application in inhibiting tumor growth. In a study by (G. M. Schroeder et al., 2009), a similar compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, indicating its potential efficacy in cancer treatment.
Radiotracer Development for PET Imaging
Research has shown that analogs of this compound can be used in the development of positron emission tomography (PET) radiotracers. Such radiotracers are crucial for studying various receptors in the brain. For example, (R. Katoch-Rouse & A. Horti, 2003) investigated the synthesis of a compound with potential application in studying CB1 cannabinoid receptors in the brain.
Serotonin Receptor Imaging
A derivative of the compound has been utilized in imaging serotonin 1A receptors, which is significant in neurological and psychiatric research. The study by (J. Choi et al., 2015) compares different PET radioligands for this purpose, highlighting the compound's relevance in understanding disorders related to serotonin dysregulation.
Antitubercular and Antibacterial Activities
A study by (S. Bodige et al., 2019) reveals the antitubercular and antibacterial potential of similar compounds. The research demonstrates the efficacy of these compounds against specific bacterial strains, indicating their potential application in the treatment of infectious diseases.
Synthesis and Spectroscopic Properties
Research into the synthesis and spectroscopic properties of derivatives of the compound has been conducted to better understand its chemical characteristics. Studies such as the one by (Carmen Limban et al., 2011) focus on the anti-pathogenic properties and spectroscopic analysis of these compounds, contributing to the broader understanding of their chemical behavior.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEARFFIGJUDRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)
![6-[(2,5-Dimethylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369789.png)

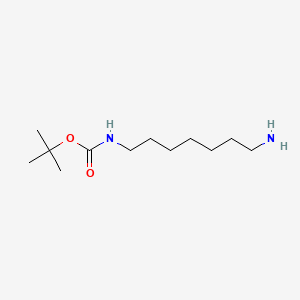
![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)
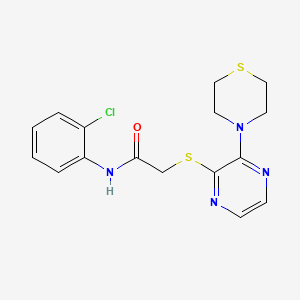
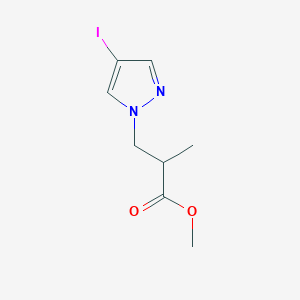
![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)

![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)
